molecular formula C15H13FN2O2 B2419969 (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904167-39-0

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2419969
CAS No.: 1904167-39-0
M. Wt: 272.279
InChI Key: IHGJTFDGWGLQJM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl methanone moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular signaling.

Mode of Action

It’s known that similar compounds inhibit their target enzymes in a competitive manner . This means that the compound competes with the substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Result of Action

Similar compounds have been found to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain . This suggests that (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

It has been found to interact with the enzyme Leukotriene A-4 hydrolase . The nature of these interactions and their implications for biochemical reactions are areas of ongoing investigation.

Cellular Effects

It has been suggested that it may influence cell function by interacting with various biomolecules

Molecular Mechanism

It is known to inhibit MAGL in a competitive mode with respect to the 2-AG substrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate nucleophile to form the pyridin-3-yloxy moiety.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the azetidine ring, often through a carbonylation reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological systems, including its binding affinity to specific proteins and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(3-(pyridin-4-yloxy)azetidin-1-yl)methanone: Similar in structure but with a different position of the pyridinyl group.

    (4-Fluorophenyl)(3-(pyridin-2-yloxy)azetidin-1-yl)methanone: Another structural isomer with the pyridinyl group in a different position.

    (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: Similar compound with an ethanone group instead of methanone.

Uniqueness

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJTFDGWGLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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